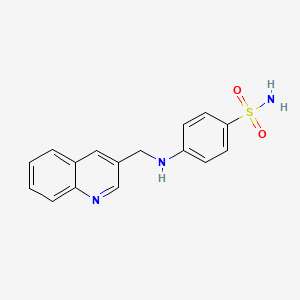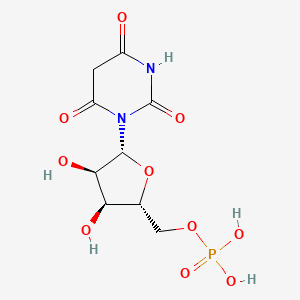
1-(5'-Phospho-beta-d-ribofuranosyl)barbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 6-oxouridine 5’-phosphate involves synthetic routes that typically include the phosphorylation of 6-oxouridine. The reaction conditions often require the use of phosphorylating agents such as phosphoric acid or its derivatives. Industrial production methods may involve enzymatic synthesis using specific enzymes like orotidine 5’-phosphate decarboxylase .
Chemical Reactions Analysis
6-oxouridine 5’-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride.
Scientific Research Applications
6-oxouridine 5’-phosphate has several scientific research applications:
Chemistry: It is used in the study of nucleoside analogs and their properties.
Biology: It plays a role in the biosynthesis of pyrimidine nucleotides.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of nucleotide-based products.
Mechanism of Action
The mechanism of action of 6-oxouridine 5’-phosphate involves its interaction with orotidine 5’-phosphate decarboxylase. This enzyme catalyzes the decarboxylation of orotidine 5’-monophosphate to uridine 5’-monophosphate. The molecular targets and pathways involved include the pyrimidine biosynthesis pathway .
Comparison with Similar Compounds
6-oxouridine 5’-phosphate can be compared with other similar compounds such as:
Uridine 5’-monophosphate: A key intermediate in the biosynthesis of pyrimidine nucleotides.
Cytidine 5’-monophosphate: Another pyrimidine nucleotide involved in RNA synthesis.
Thymidine 5’-monophosphate: A nucleotide used in DNA synthesis. The uniqueness of 6-oxouridine 5’-phosphate lies in its specific structure and its role in the decarboxylation reaction catalyzed by orotidine 5’-phosphate decarboxylase.
properties
Molecular Formula |
C9H13N2O10P |
|---|---|
Molecular Weight |
340.18 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2,4,6-trioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O10P/c12-4-1-5(13)11(9(16)10-4)8-7(15)6(14)3(21-8)2-20-22(17,18)19/h3,6-8,14-15H,1-2H2,(H,10,12,16)(H2,17,18,19)/t3-,6-,7-,8-/m1/s1 |
InChI Key |
AODYJUNLDJOADV-YXZULKJRSA-N |
Isomeric SMILES |
C1C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES |
C1C(=O)NC(=O)N(C1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
synonyms |
1-(5'-phospho-beta-D-ribofuranosyl)barbituric acid barbituric acid ribonucleoside 5'-phosphate phosphoribofuranosylbarbituric acid PRFB acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



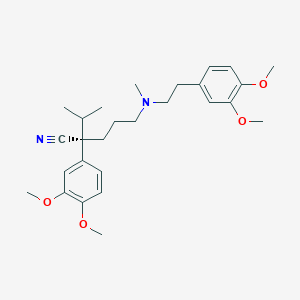

![1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B1219961.png)
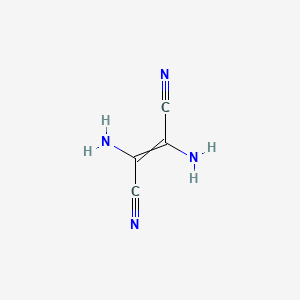

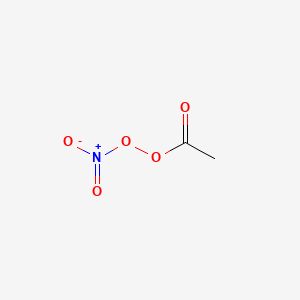

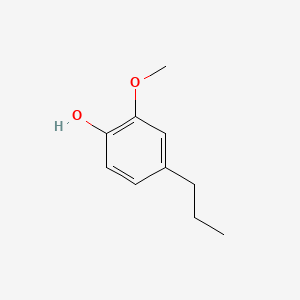


![Ethyl 7-amino-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1219969.png)
